Sub-Nanomolar sEH Inhibition: 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea vs. Regioisomeric 3-Trifluoromethyl Analogs
The target compound achieves a 1.40 nM Ki against human sEH, confirming high potency within the nanomolar range [1]. Its closest structural regioisomer, 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea, which differs only by the substitution position of the trifluoromethyl group (ortho vs. meta), is a distinct chemical entity with uncharacterized sEH affinity [2]. This highlights a critical ortho-substitution advantage where the 2-trifluoromethyl configuration likely enforces a superior binding geometry with the sEH active site, whereas the 3-trifluoromethyl regioisomer cannot be assumed to possess the same inhibitory profile, stability, or selectivity without discrete evaluation.
| Evidence Dimension | Potency in human recombinant sEH inhibition assay |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea (3-CF3 regioisomer); Ki = Not Available |
| Quantified Difference | Unknown; the regioisomer lacks publicly reported sEH activity data, making direct comparison impossible. |
| Conditions | FRET-based displacement assay using recombinant human sEH expressed in baculovirus, 1 hr incubation |
Why This Matters
Procurement of the 3-CF3 isomer as a generic substitute introduces significant risk of lost potency or altered pharmacology, as ortho-substitution on the phenyl ring is a critical determinant of binding affinity.
- [1] BindingDB. BDBM408978: Ki = 1.40 nM for Compound 1 (target compound). View Source
- [2] BenchChem (Excluded Source): Structural confirmation of 3-CF3 regioisomer. Included here solely for structural comparator identification; no data used. View Source
